8-Hydroxy-1-naphthaldehyde

説明

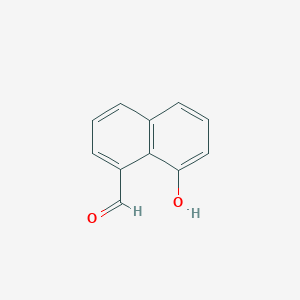

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUYQHCPNSUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480326 | |

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35689-26-0 | |

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 8-Hydroxy-1-naphthaldehyde and its Analogues

The synthesis of this compound, a key intermediate in various chemical applications, has been approached through several synthetic strategies. These methods aim to achieve high regioselectivity and efficiency, overcoming the challenges associated with the functionalization of the naphthalene (B1677914) core.

Regioselective Synthesis Strategies

The regioselective introduction of a formyl group at the C1 position of a 1-naphthol (B170400) derivative bearing a hydroxyl group at the C8 position is a critical step in the synthesis of this compound. Classical methods such as the Gattermann and Vilsmeier-Haack reactions are often employed for the formylation of aromatic compounds. ijpcbs.com However, achieving high regioselectivity can be challenging due to the multiple activated positions on the naphthalene ring.

Advanced strategies often involve multi-step sequences to ensure the desired substitution pattern. One such approach involves the synthesis of the related compound, 2-hydroxy-8-methoxy-1-naphthaldehyde, which can serve as a precursor. This synthesis can be achieved through a sequence involving the protection of a hydroxyl group, methylation, reduction of a nitrile to an aldehyde, and subsequent deprotection/demethylation. For instance, a synthetic route starting from naphtho[1,8-de] researchgate.netrsc.orgoxazin-4-ol derivatives has been reported. mdpi.com This route involves the ring-opening of the oxazine (B8389632) to a dihydroxynaphthonitrile, followed by a series of protection, methylation, reduction, and debenzylation steps to yield the target aldehyde. mdpi.com

Another strategy for regioselective formylation is the ortho-formylation of hydroxy-substituted aromatic compounds. The formylation of a photochromic hydroxyspironaphthooxazine using a paraformaldehyde-MgCl2-Et3N system has been shown to proceed at the ortho-position to the hydroxyl group, yielding the 10′-formyl derivative. researchgate.net This type of regiocontrol is crucial for the synthesis of specifically substituted naphthaldehydes.

Furthermore, indium(III)-catalyzed direct regioselective synthesis of 1-naphthaldehyde (B104281) derivatives has been developed, showcasing the potential of modern catalysts in achieving high selectivity in the functionalization of naphthalenes. researchgate.net

A representative multi-step synthesis for an analogue is outlined below:

| Step | Reaction | Reagents and Conditions | Precursor | Product | Yield |

| 1 | Benzylation | BnBr, K2CO3, KI, dry acetone, r.t., 18 h | Naphtho[1,8-de] researchgate.netrsc.orgoxazin-4-ol | 2-(Benzyloxy)naphtho[1,8-de] researchgate.netrsc.orgoxazin-4-ol | - |

| 2 | Ring-opening & Methylation | MeI, Na2CO3, dry acetone, r.t. | 2-(Benzyloxy)naphtho[1,8-de] researchgate.netrsc.orgoxazin-4-ol | 1-Cyano-2-(benzyloxy)-8-methoxynaphthalene | - |

| 3 | Reduction | DIBAL-H, dry toluene, 0 °C to r.t. | 1-Cyano-2-(benzyloxy)-8-methoxynaphthalene | 2-(Benzyloxy)-8-methoxy-1-naphthaldehyde | 55% |

| 4 | Debenzylation | H2, Pd/C | 2-(Benzyloxy)-8-methoxy-1-naphthaldehyde | 2-Hydroxy-8-methoxy-1-naphthaldehyde | 92% |

Table 1: Multi-step synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde. mdpi.com

Eco-friendly and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For the synthesis of hydroxynaphthaldehyde derivatives, several "green" approaches have been explored, focusing on the use of less hazardous reagents, alternative energy sources, and solvent-free conditions.

One such approach is the use of ultrasound irradiation to promote reactions. A highly efficient and green protocol for the synthesis of tertiary α-amino phosphonates has been developed using a Kabachnik–Fields reaction of 2-hydroxy naphthaldehyde, di-n-butylamine, and dialkylphosphites in water under ultrasound irradiation at room temperature without a catalyst. rsc.org This method offers high yields (84-94%) and significantly shorter reaction times (6-35 minutes) compared to conventional methods. rsc.org

Solvent-free reaction conditions represent another important green synthetic strategy. The synthesis of 1-amidoalkyl-2-naphthols has been achieved through a one-pot, three-component condensation of 2-naphthol, aromatic aldehydes, and acetamide (B32628) or thioacetamide, catalyzed by L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate (B86663) supported on silica (B1680970) gel under solvent-free conditions. bas.bg This method provides excellent yields and benefits from mild reaction conditions and a straightforward workup. bas.bg The synthesis of Schiff bases has also been achieved under solvent-free conditions using microwave irradiation, which often leads to reduced reaction times and improved yields. journalspub.info

The formylation of naphthols using paraformaldehyde catalyzed by ammonium (B1175870) acetate (B1210297) in acetic acid provides a metal-free and low-cost method for producing hydroxynaphthaldehydes with yields up to 86%. sioc-journal.cn

| Green Approach | Reaction Type | Key Features |

| Ultrasound Irradiation | Kabachnik–Fields reaction | Catalyst-free, in water, room temperature, high yields, short reaction times. rsc.org |

| Solvent-free Conditions | Multicomponent condensation | Heterogeneous catalyst, mild conditions, high yields, easy work-up. bas.bg |

| Metal-free Catalysis | Formylation | Inexpensive catalyst, mild conditions, good yields. sioc-journal.cn |

Table 2: Eco-friendly and sustainable synthetic approaches relevant to hydroxynaphthaldehydes.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single operation from three or more starting materials. tcichemicals.com These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

While specific MCRs for the direct synthesis of this compound are not extensively reported, related naphthaldehyde derivatives are often employed as starting materials in such reactions. For example, 1-naphthaldehyde has been used in a three-component reaction with enaminones and primary amines to synthesize 1,4-dihydropyridines. nih.gov

Domino reactions have been utilized for the synthesis of complex polycyclic structures starting from naphthaldehyde derivatives. For instance, a domino Suzuki–Miyaura/intramolecular Diels–Alder/ring-opening reaction sequence has been developed for the synthesis of hydroxyfluoranthenes starting from 1-iodo-8-alkynylnaphthalene derivatives, which can be prepared from 1,8-diiodonaphthalene. acs.org

A domino reaction involving 2-hydroxy-1-naphthaldehyde (B42665), isatins, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) in aqueous medium has been reported for the synthesis of novel coumarin-spiro[indoline-3,4'-pyran] conjugates. tandfonline.com Another domino reaction of hydroxynaphthylmethylene pyrimidinyl amines with 1,8-naphthalenediamine leads to the formation of C2-naphthylated dihydropyrimidine. shd-pub.org.rs These examples highlight the utility of hydroxynaphthaldehydes as building blocks in the construction of complex heterocyclic systems through domino processes.

Derivatization and Functionalization Reactions

The presence of both a hydroxyl and an aldehyde group in this compound allows for a variety of derivatization and functionalization reactions, leading to a wide range of compounds with interesting chemical and physical properties.

Schiff Base Formation and Related Condensation Reactions

One of the most common and important reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines. These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or methanol. smolecule.com The resulting Schiff bases are often stable, crystalline solids and are of great interest due to their coordination chemistry and biological applications.

The condensation of 2-hydroxy-1-naphthaldehyde, a close isomer, with various amines has been extensively studied. For example, it reacts with ethylamine (B1201723) to form a Schiff base ligand, which can then be used to prepare cobalt(II) and nickel(II) complexes. imist.ma Similarly, Schiff bases have been synthesized from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene (B57835). sphinxsai.com These reactions typically proceed in good yields and the resulting ligands can coordinate to metal ions through the imine nitrogen and the phenolic oxygen atoms.

The following table provides examples of Schiff base formation from hydroxynaphthaldehydes and various amines.

| Aldehyde | Amine | Solvent | Conditions | Product | Yield | Reference |

| 2-Hydroxy-1-naphthaldehyde | Ethylamine | Methanol | Reflux | Schiff base ligand | - | imist.ma |

| 2-Hydroxy-1-naphthaldehyde | 1,8-Diaminonaphthalene | Ethanol | Reflux with H2SO4 catalyst | Bis-Schiff base | - | sphinxsai.com |

| 2-Hydroxy-1-naphthaldehyde | 1,2-Phenylenediamine and Salicylaldehyde | Ethanol | Stirring at room temperature | Unsymmetrical Schiff base | - | arcjournals.org |

| 2-Hydroxy-1-naphthaldehyde | 2-Amino-4-methoxy-6-methylpyrimidine | - | - | Heterocyclic Schiff base | - | ajrconline.org |

Table 3: Examples of Schiff Base Formation from Hydroxynaphthaldehydes.

The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed reaction that proceeds through a multi-step mechanism. libretexts.orgmasterorganicchemistry.com

The mechanism involves the following key steps:

Nucleophilic attack: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine intermediate. ijsrst.comlibretexts.org

Protonation of the hydroxyl group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). libretexts.org

Elimination of water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a protonated imine, also known as an iminium ion. libretexts.org

Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst. libretexts.org

The reaction rate is highly dependent on the pH of the medium. It is generally slow at very low pH because the amine nucleophile is protonated and non-nucleophilic. At high pH, the carbonyl group is not sufficiently activated by protonation. Therefore, the reaction is typically fastest at a weakly acidic pH (around 4-5). libretexts.org

In the case of this compound, the presence of the hydroxyl group at the peri-position can influence the reactivity of the aldehyde group through intramolecular hydrogen bonding. This hydrogen bond can affect the electrophilicity of the carbonyl carbon and potentially the rate of the initial nucleophilic attack.

The stereoselectivity of imine formation is generally not a major concern when the amine is achiral, as the resulting imine does not have a stereocenter at the iminic carbon. However, if a chiral amine is used, diastereomeric imines can be formed. The stereochemical outcome would depend on the facial selectivity of the nucleophilic attack of the chiral amine on the prochiral carbonyl group of the naphthaldehyde. The bulky naphthalene ring system and any intramolecular interactions would play a role in directing the approach of the amine.

Structural Characterization of Schiff Bases by Spectroscopic Techniques

The structural elucidation of Schiff bases derived from this compound is routinely accomplished through a combination of spectroscopic methods, including Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide definitive evidence for the formation of the azomethine (–CH=N–) linkage and allow for the detailed characterization of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the characterization of Schiff bases of this compound, the most significant spectral feature is the appearance of an absorption band corresponding to the stretching vibration of the azomethine group (νC=N). This band typically appears in the region of 1550–1639 cm⁻¹. arabjchem.orgsphinxsai.com The absence of the characteristic aldehyde (–CHO) stretching band, which is present in the starting material, this compound, confirms the condensation reaction and the formation of the Schiff base. arabjchem.org Additionally, a broad band in the region of 3400 cm⁻¹ is often observed, which is attributed to the stretching vibration of the hydroxyl (–OH) group. sphinxsai.com The position of this band can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the azomethine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectra of these Schiff bases exhibit a characteristic singlet in the downfield region, typically between δ 7.34 and 10.82 ppm, which is assigned to the proton of the azomethine group (–CH=N–). arabjchem.orgresearchgate.net The chemical shift of this proton is a key indicator of Schiff base formation. Another important signal is a sharp singlet observed at a chemical shift between δ 12.01 and 14.49 ppm, corresponding to the proton of the hydroxyl group (–OH). arabjchem.org The significant downfield shift of this proton is indicative of strong intramolecular hydrogen bonding. Aromatic protons typically appear as multiplets in the range of δ 6.30–8.90 ppm. sphinxsai.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the Schiff base structure. A key resonance is observed for the carbon atom of the azomethine group (–CH=N–), which typically appears in the deshielded region of the spectrum. For instance, in a Schiff base derivative, the carbon of the CH=N group was identified at 157.0 ppm. orientjchem.org The various carbon atoms of the naphthalene ring can also be assigned, providing a complete picture of the carbon skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Schiff bases of this compound typically exhibit absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions within the aromatic system and the azomethine group. researchgate.net The spectra of these compounds can be influenced by the solvent polarity, and some Schiff bases are known to exist in a tautomeric equilibrium between the enol-imine and keto-amine forms in solution. semanticscholar.orgresearchgate.net The keto-amine form can give rise to a new absorption band at longer wavelengths (>400 nm), particularly in polar solvents. semanticscholar.org

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference |

|---|---|---|---|

| FT-IR | Azomethine (C=N) stretch | 1550–1639 cm⁻¹ | arabjchem.orgsphinxsai.com |

| ¹H NMR | Azomethine (CH=N) proton | δ 7.34–10.82 ppm | arabjchem.orgresearchgate.net |

| ¹H NMR | Hydroxyl (O-H) proton | δ 12.01–14.49 ppm | arabjchem.org |

| ¹³C NMR | Azomethine (C=N) carbon | ~157.0 ppm | orientjchem.org |

| UV-Vis | Keto-amine tautomer band | >400 nm | semanticscholar.org |

Oxidation and Reduction Pathways

The aldehyde and hydroxyl functional groups of this compound allow for a range of oxidation and reduction reactions, leading to the formation of various derivatives.

Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid. For instance, treatment with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) converts this compound to 8-hydroxy-1-naphthoic acid. The oxime derivative of this compound can also undergo oxidation. For example, oxidation of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with phenyliodine(III) diacetate (PIDA) leads to an oxidative cyclization, forming 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. nih.govresearchgate.netresearchgate.net

Reduction: The aldehyde group can be selectively reduced to a primary alcohol. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which reduces this compound to 8-hydroxy-1-naphthylmethanol.

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 8-Hydroxy-1-naphthoic acid | |

| Oxidative Cyclization of Oxime | Phenyliodine(III) diacetate (PIDA) | Naphtho[1,2-d]isoxazole 2-oxide derivative | nih.govresearchgate.netresearchgate.net |

| Reduction | Sodium borohydride (NaBH₄) | 8-Hydroxy-1-naphthylmethanol |

Substitution Reactions at Hydroxyl and Aldehyde Groups

The hydroxyl and aldehyde groups of this compound are key sites for substitution reactions, enabling the synthesis of a wide array of derivatives.

Substitution at the Aldehyde Group: The most prominent substitution reaction at the aldehyde group is the condensation with primary amines to form Schiff bases. arabjchem.org This reaction is a versatile method for introducing various substituents onto the naphthaldehyde framework and is often catalyzed by a few drops of acid. arabjchem.org

Substitution at the Hydroxyl Group: The hydroxyl group can undergo substitution reactions, although its reactivity can be influenced by the intramolecular hydrogen bond with the adjacent aldehyde group. The hydroxyl group can be acylated or alkylated. For instance, methylation of 2,8-dihydroxy-1-naphthaldehyde (B11905478) can yield 2-hydroxy-8-methoxy-1-naphthaldehyde and 2-methoxy-8-hydroxy-1-naphthaldehyde. eie.gr

| Functional Group | Reaction Type | Reagent | Product | Reference |

|---|---|---|---|---|

| Aldehyde | Schiff Base Formation | Primary Amines | Schiff Bases | arabjchem.org |

| Hydroxyl | Methylation | Methyl Iodide (MeI) | Methoxy-substituted naphthaldehydes | eie.gr |

Cycloaddition Reactions and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cycloaddition and cyclization reactions.

1,3-Dipolar Cycloaddition: The nitrile oxide generated from the oxime of a derivative of this compound can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. For example, the reaction of 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or phenylacetylene (B144264) leads to the formation of substituted isoxazoles in high yields. nih.govresearchgate.net

Heterocycle Formation: this compound can be used to construct fused heterocyclic systems. For example, its reaction with hydrazine (B178648) can lead to the formation of 1H-benzo[de]cinnoline. rsc.orgrsc.org Furthermore, the oxime of this compound, upon treatment with certain reagents, can undergo dehydration to form the corresponding nitrile rather than cyclizing to an oxazine. rsc.orgrsc.org Peri-heterocyclization of this compound can also form naphtho[1,8-bc]pyran derivatives.

| Reaction Type | Reactant Derivative | Dipolarophile/Reagent | Product | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Dimethyl acetylenedicarboxylate (DMAD) | Substituted Isoxazoles | nih.govresearchgate.net |

| Heterocycle Formation | This compound | Hydrazine | 1H-benzo[de]cinnoline | rsc.orgrsc.org |

| Peri-heterocyclization | This compound | - | Naphtho[1,8-bc]pyran derivatives |

Protection and Deprotection Strategies for Functional Groups

In multi-step syntheses involving this compound and its derivatives, the protection and deprotection of the hydroxyl and aldehyde groups are often necessary to achieve selective transformations.

Protection of the Hydroxyl Group: The hydroxyl group can be protected to prevent its interference in reactions targeting other parts of the molecule. A common protecting group is the tert-butyldimethylsilyl (TBS) group, which can be introduced by reacting the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. preprints.org Another protecting group that has been employed is the benzyl (B1604629) group (Bn), which can be introduced using benzyl bromide (BnBr) and a base such as potassium carbonate. mdpi.comresearchgate.net

Deprotection of the Hydroxyl Group: The silyl (B83357) protecting groups can be removed under acidic conditions to regenerate the hydroxyl group. The benzyl group is typically removed by catalytic hydrogenolysis, for example, using palladium on carbon (Pd/C) and hydrogen gas. mdpi.comresearchgate.net

Protection of the Aldehyde Group: While less commonly detailed in the provided context for this specific molecule, aldehyde groups are generally protected as acetals or thioacetals, which are stable to a variety of reaction conditions and can be deprotected under acidic conditions.

| Functional Group | Strategy | Reagent | Reference |

|---|---|---|---|

| Hydroxyl | Protection | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | preprints.org |

| Deprotection | Acidic conditions | ||

| Hydroxyl | Protection | Benzyl bromide (BnBr), K₂CO₃ | mdpi.comresearchgate.net |

| Deprotection | H₂, Pd/C | mdpi.comresearchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic structure of 8-Hydroxy-1-naphthaldehyde, offering a detailed picture of its bonding, orbital interactions, and excited state properties.

Density Functional Theory (DFT) has been widely applied to study this compound and its derivatives due to its balance of computational cost and accuracy. researchgate.nettandfonline.com DFT calculations, particularly using functionals like B3LYP and M06 with basis sets such as 6-311++G(d,p) and 6-311G(d,p), have provided significant data on the molecule's geometry, stability, and electronic characteristics. researchgate.nettandfonline.comdergipark.org.tr These calculations have been successfully compared with available experimental data, confirming their reliability. researchgate.net

The peri arrangement of the hydroxyl and aldehyde groups in this compound allows for the formation of a seven-membered intramolecular hydrogen bond (IMHB) between the hydroxyl hydrogen and the aldehyde oxygen. This IMHB is a key factor in stabilizing the planar conformation of the molecule.

DFT calculations have been employed to analyze the conformational landscape of this compound. Studies have shown that the molecule can exist in different conformers. For instance, one study identified two main conformers, a cis-cis form and a trans-trans form. The cis-cis conformer was found to be more stable by approximately 6.47 kcal/mol. researchgate.net The presence of the intramolecular hydrogen bond is a critical contributor to the stability of the preferred conformer. researchgate.netmdpi.com This hydrogen bond is predicted to become stronger in polar solvents and in the excited state. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| cis-cis | 0.00 | researchgate.net |

| trans-trans | 6.47 | researchgate.net |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. tandfonline.com

For derivatives of this compound, DFT calculations have been used to determine the energies of these frontier orbitals. tandfonline.comrsc.org The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. tandfonline.com Analysis of the FMOs of related compounds has shown that the HOMO and LUMO are often distributed over the fused ring π-system, indicating π-π* transitions upon excitation. nih.gov The HOMO-LUMO energy gap is a key parameter derived from FMO analysis, with a smaller gap generally indicating higher reactivity. tandfonline.com For example, in a study of 2-hydroxy-1-naphthaldehyde (B42665) based barbiturates, the energy gaps were calculated to be in the range of 3.643 to 3.822 eV. tandfonline.com

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -5.510 | nih.gov |

| LUMO | -1.564 | nih.gov |

| HOMO-LUMO Gap | 3.946 | nih.gov |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding interactions and charge distribution within a molecule. uni-muenchen.de It provides a localized picture of the chemical bonds and lone pairs, corresponding to the Lewis structure representation. uni-muenchen.de NBO analysis investigates interactions between filled (donor) and empty (acceptor) orbitals, and the stabilization energies associated with these interactions can be calculated using second-order perturbation theory. rsc.orguni-muenchen.de

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules. researchgate.netrsc.org It allows for the calculation of vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. researchgate.netrsc.org

For this compound, TD-DFT calculations have been performed using functionals like B3LYP with the 6-311++G(d,p) basis set to investigate its electronic transitions. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, typically π→π* transitions enhanced by the conjugation between the aldehyde and hydroxyl groups. The accuracy of TD-DFT in predicting excitation energies is a subject of ongoing research, but it generally provides valuable qualitative and semi-quantitative insights. rsc.org Studies on similar systems have shown that the intramolecular hydrogen bond is strengthened in the excited state, which can facilitate processes like excited-state intramolecular proton transfer (ESIPT). nih.gov

For higher accuracy in calculating energies and properties, methods beyond standard DFT are sometimes employed. Møller-Plesset perturbation theory (MPn) and coupled-cluster (CC) theory are two such approaches. eie.grnih.gov While computationally more demanding, these methods can provide benchmark-quality results, especially for smaller systems or for refining the results obtained from DFT.

In studies of reactions involving derivatives of 2-hydroxy-1-naphthaldehyde oxime, DFT, perturbation theory, and coupled cluster calculations have been used to explore the geometry and energy features of reaction pathways. eie.grnih.gov For instance, the reaction free energy of a Diels-Alder cycloaddition was calculated to be significantly more favorable than an intramolecular cyclization, with values of -82.0 kcal/mol and -37.6 kcal/mol, respectively. eie.grnih.gov These high-level calculations are crucial for obtaining a quantitative understanding of reaction mechanisms and selectivity. eie.grnih.gov

Density Functional Theory (DFT) Calculations

Intramolecular Hydrogen Bonding (IMHB) Dynamics

The chemical behavior and physical properties of this compound (8H1N) are significantly governed by the presence of a strong intramolecular hydrogen bond (IMHB). This bond forms between the hydrogen atom of the hydroxyl group (-OH) at the 8-position and the oxygen atom of the aldehyde group (-CHO) at the 1-position of the naphthalene ring. The peri positioning of these functional groups facilitates the formation of a stable seven-membered quasi-ring structure. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the dynamics, strength, and influence of this crucial non-covalent interaction. researchgate.netnih.govresearchgate.net

Theoretical calculations have demonstrated that the IMHB has a profound effect on the conformational stability of 8H1N. The molecule is predicted to exist predominantly in a cis-cis conformation, where the O-H and C=O bonds are oriented towards each other, allowing for the hydrogen bond to form. researchgate.net This conformer is substantially more stable than the trans-trans form, where the functional groups are oriented away from each other, preventing IMHB formation. researchgate.net DFT calculations at the 6-311++G(d,p) level of theory indicate that the cis-cis conformer is more stable by approximately 6.47 kcal/mol. researchgate.net This energy difference highlights the strength of the IMHB in dictating the molecule's preferred geometry.

This conformational locking by the IMHB directly influences the reactivity of 8H1N. The stabilization of the planar conformation and the steric hindrance provided by the peri-disposed groups affect how the molecule interacts with other reagents. For instance, the compound shows resistance to electrophilic substitution at the 2- and 4-positions, a behavior attributed to the influence of the IMHB. Furthermore, the steric crowding around the aldehyde group due to the peri-located hydroxyl group can dominate over electronic effects in certain reactions.

| Conformer | Description | Relative Stability (kcal/mol) | Key Feature |

|---|---|---|---|

| cis-cis | OH and CHO groups oriented towards each other | 0.0 (Reference) | Stabilized by strong intramolecular hydrogen bond |

| trans-trans | OH and CHO groups oriented away from each other | +6.47 | No intramolecular hydrogen bond |

The nature of the solvent environment can modulate the strength and dynamics of the IMHB in 8H1N. Computational studies incorporating solvent effects, often through Polarizable Continuum Models (PCM), show that polar solvents tend to strengthen the hydrogen bond. researchgate.netnih.gov This strengthening is attributed to the stabilization of the charge separation inherent in the hydrogen bond.

The enhanced hydrogen bond strength in polar solvents has significant implications for the molecule's photophysical properties, particularly its behavior in the excited state. researchgate.net Theoretical models predict that the stronger hydrogen bond in polar environments facilitates excited-state intramolecular proton transfer (ESIPT). researchgate.net During this process, the hydroxyl proton is transferred to the aldehyde oxygen. Calculations using the DFT-D3 level of theory on 8H1N complexed with a single water molecule suggest that solvent molecules can play a direct role, with at least one solvent molecule being required to assist the proton transfer process. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the mechanisms of reactions involving this compound and related compounds. researchgate.net By mapping potential energy surfaces and identifying transition states, theoretical chemistry provides insights into reaction pathways that can be difficult to probe experimentally. nih.govresearchgate.net For 8H1N, computational methods have been applied to understand oxidation and cycloaddition reactions.

For example, DFT calculations can model the potential energy surface for proton transfer reactions, a fundamental process for hydroxynaphthaldehydes. nih.govresearchgate.net Studies on analogous systems, such as 1,8-dihydroxy-2-naphthaldehyde, have utilized high-level methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active-Space Second-Order Perturbation (MS-CASPT2) to detail a stepwise excited-state double proton transfer (ESDPT) mechanism. aip.orgacs.org These studies reveal that the first proton transfer can be barrierless, while the second requires surmounting a significant energy barrier, leading to the trapping of intermediate species and resulting in dual emission bands. aip.org Such detailed mechanistic insights are crucial for designing molecules with specific photophysical properties.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods are widely used to predict and interpret the spectroscopic properties of molecules like 8H1N. researchgate.net Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net

For the related 4-hydroxy-1-naphthaldehyde (B1296455), computational studies have established effective methodologies for predicting its spectra. The selection of an appropriate functional and basis set, such as B3LYP/6-311++G(d,p), provides a balance of computational accuracy and efficiency for calculating both vibrational (IR) and electronic (UV-Vis) spectra. The inclusion of solvent models like the PCM is crucial for accurately simulating spectra in solution, as solvent polarity can cause significant shifts (solvatochromism) in absorption maxima. hepvs.ch Furthermore, theoretical calculations of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a qualitative understanding of electronic transitions and the molecule's reactivity. nih.gov

Non-Linear Optical (NLO) Properties from Computational Studies

Computational chemistry is a valuable tool for predicting and understanding the non-linear optical (NLO) properties of organic molecules, including this compound and its derivatives. nih.govmdpi.com NLO materials are important for applications in photonics and optoelectronics. The first-order molecular hyperpolarizability (β), a key measure of a molecule's NLO response, can be reliably calculated using quantum chemical methods. mdpi.comtandfonline.com

DFT calculations have shown that compounds like 4-hydroxy-1-naphthaldehyde possess a high dipole moment (4.01 Debye) and a HOMO-LUMO gap of 4.07 eV, which are indicators of potential NLO activity. For derivatives of 2-hydroxy-1-naphthaldehyde, NLO properties have been explored using the M06 functional with the 6-311G(d,p) basis set. tandfonline.com These computational approaches allow for the in silico screening and design of new molecules with enhanced NLO properties, guiding synthetic efforts toward the most promising candidates and reducing the costs associated with experimental synthesis and characterization. mdpi.comtandfonline.com

| Compound | Property | Calculated Value | Computational Method | Significance |

|---|---|---|---|---|

| 4-Hydroxy-1-naphthaldehyde | HOMO-LUMO Gap | 4.07 eV | DFT/B3LYP | Relates to electronic transitions and reactivity |

| 4-Hydroxy-1-naphthaldehyde | Dipole Moment | 4.01 Debye | DFT/B3LYP | Contributes to NLO activity |

Coordination Chemistry and Metal Complexes

Mechanistic Insights into Metal-Ligand Interactions

The interaction between 8-hydroxy-1-naphthaldehyde and its derivatives with metal ions is a subject of significant interest in coordination chemistry. The mechanistic understanding of these interactions relies on a combination of spectroscopic, thermodynamic, and computational studies. The peri arrangement of the hydroxyl (-OH) and aldehyde (-CHO) groups in this compound creates a pre-organized binding site, stabilized by a strong intramolecular hydrogen bond, which plays a crucial role in its coordination behavior. While direct mechanistic studies on this compound are specific, a wealth of information can be derived from its closely related Schiff base derivatives, which provide analogous N,O-donor environments.

Evidence from Spectroscopic Analysis

Spectroscopic techniques are pivotal in elucidating the binding modes and structural changes upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the coordination sites. In Schiff bases derived from hydroxy-naphthaldehydes, a characteristic shift in the azomethine ν(C=N) band to a higher frequency upon complexation indicates the involvement of the azomethine nitrogen in bonding with the metal ion. sphinxsai.comresearchgate.net Concurrently, the participation of the phenolic oxygen in coordination is confirmed by shifts in the ν(C-O) stretching vibration. sphinxsai.com The disappearance of the broad ν(OH) band of the ligand and the appearance of new, weak bands in the far-IR region, assigned to ν(M-O) and ν(M-N) vibrations, are definitive indicators of metal-ligand bond formation. sphinxsai.comuobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), ¹H NMR spectroscopy is a powerful tool. The disappearance of the labile hydroxyl proton signal upon complex formation confirms its deprotonation and subsequent coordination to the metal ion. Furthermore, a noticeable downfield or upfield shift of the azomethine proton (-CH=N-) signal in the Schiff base ligand's spectrum upon adding a metal ion confirms the participation of the azomethine nitrogen in the coordination sphere. scispace.comorientjchem.org

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry and the nature of the metal-ligand electronic interactions. The spectra of the complexes typically show bands that can be assigned to ligand-to-metal charge transfer (LMCT) transitions. sphinxsai.com For transition metal ions with d-electrons, additional d-d transition bands may appear, the positions of which are indicative of the coordination geometry (e.g., octahedral or tetrahedral). sphinxsai.comscispace.com

Table 1: Spectroscopic Evidence for Metal-Ligand Interaction in Hydroxy-Naphthaldehyde Schiff Base Complexes

| Spectroscopic Technique | Observation in Ligand | Observation in Metal Complex | Mechanistic Inference | Citation |

|---|---|---|---|---|

| Infrared (IR) | Broad ν(OH) band present; Sharp ν(C=N) band. | ν(OH) band disappears; ν(C=N) band shifts. | Deprotonation of phenolic -OH and coordination of azomethine N. | sphinxsai.com |

| No M-O or M-N bands. | New bands appear for ν(M-O) and ν(M-N). | Direct evidence of metal-ligand bond formation. | sphinxsai.comuobaghdad.edu.iq | |

| ¹H NMR (for diamagnetic metals) | Signal for phenolic -OH proton present. | -OH proton signal disappears. | Deprotonation and coordination of the hydroxyl group. | |

| Signal for azomethine -CH=N- proton at a specific chemical shift. | -CH=N- proton signal shifts upfield or downfield. | Involvement of azomethine nitrogen in coordination. | scispace.comorientjchem.org |

| UV-Visible | Bands for π→π* and n→π* transitions. | Shifts in ligand-centered bands; Appearance of new Charge Transfer (LMCT) or d-d bands. | Alteration of ligand's electronic system and formation of a coordination compound. | sphinxsai.com |

Thermodynamic and Kinetic Aspects

Thermodynamic and kinetic studies provide quantitative data on the stability and formation rates of the metal complexes. Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes and to deduce thermodynamic parameters.

Research on the metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) has utilized TGA to calculate thermodynamic activation parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*). researchgate.netuobaghdad.edu.iqscispace.com These parameters offer insights into the feasibility and spontaneity of the complexation and decomposition processes. For example, a positive ΔG value indicates that the decomposition process is not spontaneous.

Table 2: Representative Thermodynamic Data for the Decomposition of a Cr(III) Complex of a Schiff Base Derived from 1-Hydroxy-naphthalene-2-carbaldehyde

| Decomposition Step | Parameter | Value | Unit | Citation |

|---|---|---|---|---|

| 1 | Activation Energy (Ea) | 85.39 | kJ/mol | researchgate.net |

| Enthalpy (ΔH*) | 81.65 | kJ/mol | researchgate.net | |

| Entropy (ΔS*) | -170.11 | J/K·mol | researchgate.net | |

| Gibbs Free Energy (ΔG*) | 162.29 | kJ/mol | researchgate.net |

Data derived from Coats-Redfern method via TGA curve analysis. researchgate.net

The formation of these complexes involves the displacement of solvent molecules from the metal ion's coordination sphere by the ligand's donor atoms. Hydrazone-based ligands derived from o-hydroxyaldehydes are particularly effective as they can act as bidentate or tridentate ligands, coordinating through the carbonyl oxygen, azomethine nitrogen, and hydroxyl oxygen to form stable five or six-membered chelate rings around the metal center. rsc.org Potentiometric studies on complexes with 2-hydroxy-1-naphthaldehyde thiosemicarbazone have also been employed to investigate the complexation equilibria in solution, providing data on the stability constants of the formed species. grafiati.com

Photophysical Studies and Fluorescent Probes

Excited State Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in derivatives of 8-hydroxy-1-naphthaldehyde. mdpi.comresearchgate.netresearchgate.net This phenomenon involves the transfer of a proton from a donor group to an acceptor group within the same molecule upon photoexcitation. The process is a four-level photochemical cycle that induces a photoinduced tautomerization from the ground state enol form (E) to an excited keto form (K*). mdpi.com This transformation results in a large separation between the absorption and emission maxima, known as a Stokes shift. mdpi.com Molecules capable of ESIPT are of great interest due to their sensitive nature and unique photophysical characteristics. mdpi.com In derivatives like Schiff bases, the proton transfer is often facilitated through the C=N bond, which creates a charge differential within the molecule, making it susceptible to intramolecular proton transfer in the excited state. mdpi.com

The surrounding solvent environment plays a critical role in modulating the ESIPT process in this compound and its derivatives. The characteristic emission from the normal (enol) and tautomer (keto) forms is heavily dependent on solvent polarity and proticity. researchgate.net

Non-polar Solvents : In non-polar environments, the pre-existing intramolecular hydrogen bond between the hydroxyl donor and the acceptor moiety is stable, facilitating the ESIPT process. This typically results in a dominant, large Stokes-shifted emission from the tautomer form. researchgate.netresearchgate.net

Polar Aprotic Solvents : In polar aprotic solvents, quantum yields are often higher, which can be attributed to the stabilization of the molecule through hydrogen bonding with the solvent system, leading to a longer emission lifetime. bwise.kr

Polar Protic Solvents : In polar protic solvents like ethanol (B145695) or methanol, the solvent molecules can form intermolecular hydrogen bonds with the probe. researchgate.net This competes with the intramolecular hydrogen bond necessary for ESIPT, potentially hindering the process. nih.gov Consequently, this can lead to the appearance of a new emission band or a significant increase in the intensity of the proton transfer (PT) band. researchgate.net In some cases, high-polarity protic solvents can prevent the formation of the intramolecular H-bond altogether, thereby inhibiting ESIPT. nih.govdntb.gov.ua

Molecules based on the hydroxy-naphthaldehyde structure can exist in different ground-state conformations, which dictates their photophysical behavior upon excitation. acs.org The two primary conformers are the "closed" form, which possesses a pre-existing intramolecular hydrogen bond, and an "open" form where such a bond is absent, often due to interactions with hydroxylic solvents. acs.org

Excitation of the closed conformer directly leads to the ESIPT reaction and subsequent emission from the excited tautomeric state. acs.org Conversely, when the open conformer is excited in hydroxylic solvents, it can result in emission from the neutral excited state or from ionic species formed through intermolecular proton transfer with the solvent. acs.org The balance between these emissive pathways can be controlled by factors such as pH. acs.org Furthermore, at higher concentrations or under specific conditions like in jet-cooled experiments, these molecules can form dimers, which exhibit their own distinct electronic transitions and vibrational modes. rsc.org

Fluorescent Chemosensor Development

The this compound scaffold is a versatile building block for designing fluorescent chemosensors. researchgate.netbohrium.com By reacting the aldehyde group with various primary amines, a wide range of Schiff base ligands can be synthesized. researchgate.netrsc.org These derivatives feature well-defined chelating sites, typically involving the phenolic oxygen and the imine nitrogen, which can selectively bind with target analytes like metal ions and anions, leading to a measurable change in their fluorescence properties. researchgate.netnih.gov

The detection capabilities of chemosensors derived from this compound rely on several photophysical mechanisms that are triggered by analyte binding.

Photoinduced Electron Transfer (PET) : In this mechanism, the fluorescence of the sensor is initially 'off' or quenched due to an electron transfer from a donor part of the molecule (e.g., the imine nitrogen) to the excited fluorophore. rsc.org Upon binding a target ion, this PET process is inhibited, leading to a restoration or "turn-on" of fluorescence. rsc.orgrsc.org

Intramolecular Charge Transfer (ICT) : Analyte binding can modify the electron density distribution within the sensor molecule, altering the ICT character. researchgate.net This change in the internal charge distribution results in observable shifts in the absorption or emission spectra, allowing for ratiometric sensing. researchgate.net

Chelation-Enhanced Fluorescence (CHEF) : The binding of a metal ion to the Schiff base ligand can increase the structural rigidity of the sensor. rsc.org This restricts non-radiative decay pathways, such as C=N isomerization, leading to a significant enhancement in the fluorescence quantum yield. rsc.orgrsc.org This "turn-on" mechanism is common for detecting ions like Al³⁺ and Zn²⁺. rsc.org

Chelation-Enhanced Quenching (CHEQ) : This is the opposite of CHEF. When the sensor binds to a paramagnetic metal ion (e.g., Cu²⁺, Fe³⁺) or a heavy metal ion, the fluorescence is quenched. nih.govpdeaamcollege.edu.in This quenching occurs due to efficient energy or electron transfer from the excited fluorophore to the bound metal ion. nih.gov

Aggregation-Induced Emission (AIE) : Some derivatives are non-emissive when dissolved as single molecules but become highly fluorescent upon forming aggregates. researchgate.netnih.gov The detection of an analyte can either induce this aggregation or disrupt existing aggregates, leading to a "turn-on" or "turn-off" response. nih.gov

Derivatives of hydroxy-naphthaldehyde have been extensively developed for the selective and sensitive detection of a wide array of metal ions, which are of significant environmental and biological concern. researchgate.netbohrium.comrsc.orgnih.govrsc.orgrsc.orgpdeaamcollege.edu.inbohrium.commdpi.comresearchgate.netresearchgate.netacs.org The selectivity is governed by the nature of the chelating pocket and the electronic properties of the metal ion.

| Target Ion | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|

| Al³⁺ | CHEF, Inhibition of ESIPT/PET | Fluorescence "turn-on" | researchgate.netbohrium.comrsc.orgresearchgate.netacs.org |

| Zn²⁺ | CHEF, Inhibition of PET | Fluorescence "turn-on" | rsc.orgrsc.orgrsc.org |

| Cu²⁺ | CHEQ, PET | Fluorescence quenching ("turn-off") | nih.govpdeaamcollege.edu.inmdpi.com |

| Fe³⁺ | CHEQ, PET | Fluorescence quenching ("turn-off") | researchgate.netresearchgate.net |

| Fe²⁺ | CHEF | Fluorescence "turn-on" | bohrium.com |

| Cr³⁺ | CHEF | Fluorescence "turn-on" | researchgate.net |

| Ga³⁺ | CHEF | Fluorescence "turn-on" | researchgate.net |

| In³⁺ | CHEF, LMCT | Fluorescence "turn-on", Colorimetric | researchgate.net |

| Mg²⁺ | Inhibition of C=N isomerization | Fluorescence enhancement | rsc.org |

| Hg²⁺ | CHEQ | Fluorescence quenching ("turn-off") | researchgate.net |

| Pb²⁺ | CHEF | Fluorescence enhancement | researchgate.net |

In addition to cations, fluorescent probes based on the this compound framework are capable of detecting various anions. researchgate.net The sensing mechanism for anions often involves hydrogen bonding interactions or direct nucleophilic reactions. researchgate.netscience.govacs.orgresearchgate.net

Fluoride (B91410) (F⁻) : Detection of fluoride is typically achieved through the interaction of the anion with the acidic phenolic -OH group of the sensor. researchgate.net This can lead to hydrogen bond formation or complete deprotonation, which perturbs the electronic structure of the probe and results in a distinct colorimetric and/or fluorescent response. researchgate.netacs.org

Cyanide (CN⁻) : Cyanide is a soft nucleophile that can interact with sensors in multiple ways. A common mechanism involves the nucleophilic addition of CN⁻ to the electrophilic carbon of the imine (C=N) bond in Schiff base derivatives. science.govresearchgate.net This reaction disrupts the π-conjugation of the system, causing a significant change in the optical properties. researchgate.net

Acetate (B1210297) (AcO⁻) : Similar to fluoride, acetate can be detected via hydrogen bonding interactions that lead to deprotonation of the sensor's phenolic proton, causing a visible color change or a shift in fluorescence. researchgate.netacs.org

| Target Anion | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|

| F⁻ (Fluoride) | Hydrogen bonding, Deprotonation | Colorimetric and/or Fluorescence change | researchgate.netacs.org |

| CN⁻ (Cyanide) | Nucleophilic addition to C=N or C=O | Fluorescence enhancement or quenching | science.govresearchgate.net |

| AcO⁻ (Acetate) | Hydrogen bonding, Deprotonation | Colorimetric and/or Fluorescence change | researchgate.netacs.org |

| PPi (Pyrophosphate) | Analyte displacement, Complexation | Fluorescence change | researchgate.net |

| NO₂⁻ (Nitrite) | Complexation | Fluorescence change | researchgate.netacs.org |

| I⁻ (Iodide) | Complexation | Fluorescence change | researchgate.netacs.org |

Detection of Biological Thiols (e.g., Hcy, Cys, GSH)

Derivatives of the closely related isomer, 2-hydroxy-1-naphthaldehyde (B42665), have been engineered into chemosensors for the sequential detection of metal ions and biological thiols, including homocysteine (Hcy), cysteine (Cys), and glutathione (B108866) (GSH). mdpi.comnih.gov A common strategy involves a displacement approach. For instance, a sensor molecule, 2-hydroxy-1-naphthaldehyde azine (HNA), is first complexed with a quencher ion like Copper (Cu²+). mdpi.comnih.gov This complex is non-fluorescent due to the paramagnetic quenching effect of the copper ion. nih.govsemanticscholar.org

When biological thiols are introduced, they preferentially bind to the Cu²+ ion due to the strong affinity between copper and sulfur. This displaces the HNA ligand, restoring its fluorescence in a "turn-on" response. mdpi.comnih.gov This mechanism allows for the sensitive detection of these crucial biothiols. The detection limits for a system based on this principle demonstrate its high sensitivity, which is sufficient for determining thiol concentrations in biological systems. mdpi.comnih.gov

Table 1: Detection Limits of HNA-Cu²⁺ Ensemble for Biological Thiols

| Analyte | Detection Limit (μM) |

| Glutathione (GSH) | 0.8 mdpi.comnih.gov |

| Cysteine (Cys) | 1.0 mdpi.comnih.gov |

| Homocysteine (Hcy) | 1.5 mdpi.comnih.gov |

This table summarizes the performance of a fluorescent chemosensor derived from 2-hydroxy-1-naphthaldehyde for detecting key biological thiols.

Biosensing Applications in Living Cells

The utility of fluorescent probes derived from naphthaldehyde scaffolds extends to visualizing analytes within biological systems. Probes must be biocompatible and capable of functioning in complex cellular environments. mdpi.comnih.gov For example, the 2-hydroxy-1-naphthaldehyde azine (HNA)-Cu²⁺ ensemble has been successfully used to detect biological thiols in living cells. mdpi.com

After confirming the probe's low cytotoxicity, its bio-imaging capabilities were demonstrated in A549 human lung carcinoma cells. mdpi.comnih.gov Fluorescence microscopy imaging showed that the probe could effectively visualize the presence of biothiols within the live cells, underscoring its practical applicability for in-situ detection. mdpi.com Similarly, other Schiff base derivatives of 2-hydroxy-1-naphthaldehyde have been employed for the detection of metal ions like Cu²⁺ in KYSE510 and HeLa cells. mdpi.comhep.com.cn These applications highlight the potential of these compounds in cellular biology and medical diagnostics.

Circularly Polarized Luminescence (CPL) Studies

This compound and its isomers are valuable chromophores for constructing materials with chiroptical properties, specifically those that exhibit circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-handed circularly polarized light from a chiral luminophore. rsc.org While the naphthaldehyde unit itself is achiral, it can be incorporated into chiral supramolecular systems or molecules where chirality is induced or amplified. scispace.comrsc.org

One strategy involves reacting 1-hydroxy-2-naphthaldehyde (B49639) or 2-hydroxy-1-naphthaldehyde with chiral molecules, such as amino-terminated glutamides or chiral diamines, to form Schiff base ligands. rsc.orgnih.govfrontiersin.org These chiral ligands can then be complexed with metal ions like Al³⁺ or Zn²⁺. nih.govfrontiersin.orgresearchgate.net The coordination can lead to a "turn-on" CPL signal by inhibiting non-radiative decay pathways like photoinduced electron transfer (PET) or ESIPT and facilitating an effective transfer of chirality from the chiral ligand to the emissive chromophore. nih.govfrontiersin.org For example, a glutamide-derived Schiff base of 1-hydroxy-2-naphthaldehyde was shown to exhibit observable CPL upon the addition of Al³⁺. frontiersin.org In another study, Schiff base bis(boron difluoride) complexes derived from 2-hydroxy-1-naphthaldehyde and a chiral diamine showed strong CPL signals upon aggregation in solution. nih.gov

Furthermore, the formation of supramolecular gels can induce and modulate CPL. scispace.comrsc.org A Schiff base (2-NLG), formed from 2-hydroxy-1-naphthaldehyde and a glutamide amphiphile, was initially non-fluorescent but could be chemically triggered (via reduction) to form a gel. rsc.org This gelation process was accompanied by the evolution of a CPL signal that changed color from green to blue as the reaction proceeded. rsc.org

Table 2: Examples of CPL Studies Involving Naphthaldehyde Derivatives

| System | Chiral Source | Trigger/Mechanism | Observed CPL | Reference |

| Schiff base of 1-hydroxy-2-naphthaldehyde | Glutamide derivative | Al³⁺ coordination | Turn-on CPL at 465 nm | nih.govfrontiersin.org |

| Schiff base of 2-hydroxy-1-naphthaldehyde | Chiral cyclohexanediamine | BF₂ coordination and aggregation | Strong, inverted CPL upon aggregation | nih.gov |

| Schiff base of 2-hydroxy-1-naphthaldehyde | Glutamide amphiphile | Reaction-induced gelation | Evolving CPL (green to blue) | rsc.org |

This table provides an overview of different strategies used to generate circularly polarized luminescence from systems incorporating naphthaldehyde isomers.

Photophysics in Confined Environments

The photophysical properties of this compound and its isomers can be significantly modulated when placed in confined environments such as micelles or cyclodextrin (B1172386) cavities. acs.orgacs.org These supramolecular assemblies create microenvironments with different polarity and rigidity compared to bulk solvents, which directly impacts processes like ESIPT. acs.org

Studies on 1-hydroxy-2-naphthaldehyde (HN12) within various cyclodextrins (α-, β-, and γ-CD) and micelles have shown that encapsulation leads to an enhanced tautomer emission. acs.org This suggests that the ESIPT reaction is more favorable within these confined spaces. The stoichiometry of the inclusion complex, such as the formation of a 2:1 complex with α-cyclodextrin, can impart a high degree of restriction on the molecule's movement, further influencing its photophysics. acs.org Similarly, the photophysics of 2-hydroxy-1-naphthaldehyde have been investigated in non-ionic and ionic micellar systems. acs.orgjiit.ac.in The pH of the medium was found to play a crucial role in the prototropic activities within the micelles, affecting the equilibrium between the neutral molecule and its anionic form and altering the observed fluorescence. researchgate.net These studies demonstrate that organized media can be used to tune the emissive properties of naphthaldehyde derivatives for specific applications. google.com

Biological and Biomedical Applications

Anticancer Activity and Mechanisms

8-Hydroxy-1-naphthaldehyde and its derivatives, especially its metal complexes, have demonstrated notable potential as anticancer agents. nih.gov Their mechanisms of action are multifaceted, involving cytotoxicity against various cancer cell lines, induction of oxidative stress, interaction with crucial molecular targets, and the subsequent inhibition of cancer cell growth and promotion of cell death.

The coordination of this compound with metal ions often enhances its cytotoxic potential against cancer cells. For instance, copper(II) complexes of this compound have shown significant cytotoxic effects. nih.govspandidos-publications.com

One study highlighted that a copper(II) complex of this compound exhibited greater cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines compared to the free ligand. Similarly, newly synthesized copper(II) compounds of a 2-hydroxy-1-naphthaldehyde (B42665) derivative (C1 and C2) showed promising toxicity against A-549 cells, with lower IC50 values than the conventional anticancer drug cisplatin (B142131). nih.gov Specifically, the IC50 values for C1 and C2 against A-549 cells were 1.06 ± 0.01 µM and 0.7 ± 0.013 µM, respectively, which is significantly lower than that of cisplatin (17.36 ± 0.25 μM). nih.gov

Furthermore, metal complexes of a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline have also been investigated. Vanadium(IV)O and Nickel(II) complexes showed IC50 values below 10 μM in A375 (melanoma) and HCT-116 (colon cancer) cell lines after 48 hours of incubation. mdpi.com Nickel(II) and Ruthenium(III) complexes of a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole (B1674376) also displayed potent antiproliferative properties against murine (CT-26) and human (HCT-116) colon cancer cell lines, with IC50 values under 21 μM. nih.gov

A key mechanism underlying the anticancer activity of this compound and its complexes is the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can induce oxidative stress within cancer cells. nih.govnih.gov This oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.govmdpi.com

The primary anticancer mechanism of certain copper(II) complexes is attributed to the intracellular generation of ROS through the reduction of Cu(II) to Cu(I). nih.gov Elevated levels of ROS can disrupt normal cellular functions and activate signaling pathways that promote apoptosis. nih.govnih.gov Studies have shown that copper(II) complexes of 2-hydroxy-1-naphthaldehyde derivatives trigger chemotherapeutic effects by generating ROS. nih.gov The generation of ROS is considered a primary cause of apoptosis in HCT 116 colon cancer cells induced by a specific aquabis(1-formyl-2-naphtholato-k 2 O,O′) copper(II) complex. mdpi.com

This compound and its derivatives can interact with critical molecular targets within cancer cells, including DNA and topoisomerase enzymes. nih.gov Topoisomerases are essential enzymes that regulate DNA topology and are crucial for DNA replication, transcription, and repair. nih.govphcogrev.com Inhibition of these enzymes can lead to DNA damage and cell death. nih.gov

Copper(II) complexes of 2-hydroxy-1-naphthaldehyde derivatives have been shown to effectively inhibit topoisomerase-I and damage cancer DNA through a ROS-mediated mechanism. nih.govmdpi.com These complexes can bind to DNA, as demonstrated by UV-Vis absorption spectroscopy and competitive binding studies with ethidium (B1194527) bromide. mdpi.com The interaction with and subsequent cleavage of plasmid DNA, like pBR322, further confirms their ability to damage DNA. mdpi.com The inhibition of topoisomerase I by these copper complexes prevents the resealing of the DNA strand, leading to an accumulation of DNA breaks and the induction of apoptosis. mdpi.com

The culmination of the cytotoxic effects, ROS generation, and interaction with molecular targets is the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.gov this compound has been shown to cause cell cycle arrest, specifically at the G0/G1 phase, which prevents cancer cells from dividing. This arrest is often mediated by the regulation of key cell cycle proteins like cyclins and cyclin-dependent kinases. nih.gov

Furthermore, these compounds can activate apoptotic pathways. For instance, copper(II) complexes of 2-hydroxy-1-naphthaldehyde derivatives have been found to activate both apoptotic and autophagic pathways in A-549 lung cancer cells. nih.gov This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com The induction of apoptosis is a critical endpoint for many anticancer therapies, as it leads to the controlled elimination of cancer cells. nih.gov Studies have demonstrated that these copper complexes induce apoptosis in a dose-dependent manner, as confirmed by Annexin-V/PI staining assays. nih.govmdpi.com

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of this compound have shown promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties. nih.govsphinxsai.comsmolecule.com Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amino acids, as well as their manganese(III) complexes, have been investigated for their in vitro activity against Gram-positive and Gram-negative bacteria and the fungus Candida albicans. nih.govnih.gov

One study found that Schiff bases derived from 2-hydroxy-1-naphthaldehyde and amino acids like glycine, L-alanine, L-phenylalanine, L-histidine, and L-tryptophane, along with their manganese(III) complexes, displayed antimicrobial activity. nih.gov Interestingly, the activity tended to decrease as the size of the amino acid residue increased. nih.gov Another study synthesized a Schiff base from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene (B57835) and its metal complexes (Mn(II), Hg(II), Pb(II), Cd(II), Fe(III), and Cr(III)). sphinxsai.com While the ligand itself showed no activity, the metal complexes exhibited antimicrobial and antifungal activity against pathogenic microorganisms such as Staphylococcus aureus, Streptococcus pyogenes, Klebsiella pneumoniae, Escherichia coli, Aspergillus niger, and Candida albicans. sphinxsai.com

Similarly, oligo-2-hydroxy-1-naphthaldehyde has demonstrated antimicrobial activity against a range of bacteria and yeasts, though it was not effective against filamentous fungi. nih.gov The antibacterial and antifungal potential of these compounds is often enhanced upon complexation with metal ions. sphinxsai.comtandfonline.comajol.info For example, metal complexes of a bishydrazone derived from isatin (B1672199) monohydrazone and 2-hydroxy-1-naphthaldehyde were found to be more potent bactericides than the ligand alone against Escherichia coli, Staphylococcus aureus, Bacillus megaterium, and Vibrio cholerae. tandfonline.com

Enzyme Mechanism Studies and Interactions

The ability of this compound to form complexes with metal ions is a key aspect of its interaction with enzymes, particularly metalloenzymes. By binding to the metal ions that are essential for the catalytic activity of these enzymes, the compound can alter their function. This interaction is crucial in understanding its biological effects, including its anticancer properties.

Furthermore, derivatives of this compound have been studied as inhibitors of specific enzymes involved in disease pathways. For example, 2-hydroxy-1-naphthaldehyde (HNA), a hydrolyzed product of an IRE1α inhibitor, has been shown to block XBP1 mRNA splicing, an important step in the unfolded protein response (UPR) pathway. nih.govoncotarget.com Inhibition of this pathway can induce apoptosis in cancer cells, such as those in acute myeloid leukemia and pancreatic cancer. nih.govoncotarget.com

The interaction of this compound derivatives with DNA topoisomerases is another critical area of study. nih.gov As mentioned in the anticancer section, these compounds can inhibit the activity of topoisomerase I, leading to DNA damage and cell death. nih.govmdpi.com The study of these enzyme-inhibitor interactions provides valuable insights into the mechanisms of action and can guide the design of more potent and selective therapeutic agents.

Cellular Effects and Cell Signaling Pathways

This compound and its derivatives have been shown to exert notable effects at the cellular level, primarily through the modulation of critical signaling pathways. Research indicates that these compounds can influence cell proliferation and survival by generating reactive oxygen species (ROS), which in turn induce oxidative stress within cancer cells. This oxidative stress can lead to cell cycle arrest and apoptosis (programmed cell death).

Specifically, studies have demonstrated that this compound can cause cell cycle arrest at the G0/G1 phase. This is a crucial checkpoint in the cell's life cycle, and its disruption can prevent the replication of damaged or cancerous cells. The mechanism involves the activation of various signaling pathways that regulate cell proliferation. Furthermore, metal complexes of this compound have exhibited cytotoxic properties, making them candidates for the development of novel anticancer agents.

In the context of acute myeloid leukemia (AML), inhibitors of the IRE1α-XBP1 pathway, a key component of the unfolded protein response (UPR), have shown promise. 2-hydroxy-1-naphthaldehyde (a closely related isomer) has been identified as an inhibitor of the IRE1α RNase, blocking the splicing of XBP1 mRNA and exhibiting cytotoxicity against AML cells. oncotarget.commdpi.com This inhibition leads to caspase-dependent apoptosis and G1 cell cycle arrest. oncotarget.com The compound's activity is linked to the regulation of Bcl-2 family proteins, G1 phase controlling proteins like p21cip1 and p27kip1, and chaperone proteins. oncotarget.com

Protein-Protein Interaction (PPI) Inhibition

The ability to disrupt protein-protein interactions (PPIs) is a key strategy in modern drug discovery. This compound has been identified as a valuable fragment for developing inhibitors of specific PPIs. acs.orgnih.govnih.gov

Targeting Noncatalytic Lysines

A significant challenge in developing covalent inhibitors is the targeting of noncatalytic lysine (B10760008) residues. nih.govrcsb.orgacs.org 2-hydroxy-1-naphthaldehyde (HNA) has been successfully characterized as a targeted covalent reversible ligand for a noncatalytic lysine (Lys720) of the Krev interaction trapped 1 (KRIT1) protein. acs.orgnih.govnih.govrcsb.orgacs.org This interaction is highly specific and results in a prolonged residence time of over 8 hours, effectively inhibiting the Heart of glass 1 (HEG1)–KRIT1 protein-protein interaction. acs.orgnih.govnih.govrcsb.orgacs.orgproteopedia.org The specificity arises from the interaction of HNA within the HEG1 binding pocket of KRIT1, which brings the aldehyde group of HNA in close proximity to the ε-amino group of Lys720. acs.org

Aldimine Chemistry in PPI Inhibition

The mechanism behind this targeted inhibition involves aldimine chemistry. acs.orgnih.govnih.govrcsb.orgresearchgate.net The aldehyde group of HNA reacts with the lysine residue of the target protein to form a reversible imine bond. researchgate.net This covalent interaction, promoted by the proximity of the binding pocket, can lead to a long-lasting and tunable modification of the noncatalytic lysine. acs.orgnih.govnih.govrcsb.org This approach demonstrates the potential of utilizing aldimine chemistry in the design of site-directed fragments for drug and probe discovery. acs.orgnih.govnih.govrcsb.org Screening of HNA derivatives has identified analogs with even faster target engagement and stronger inhibitory activity. acs.orgnih.govnih.govrcsb.orgproteopedia.org

Design of New Therapeutic Agents

The unique properties of this compound and its derivatives make them attractive scaffolds for the design of new therapeutic agents. Its ability to act as a multi-targeting agent is particularly noteworthy. nih.gov

For instance, copper (II) complexes of 2-hydroxy-1-naphthaldehyde have been investigated for their anticancer activity and have been shown to interfere with multiple pathways, including the production of reactive oxygen species (ROS), induction of apoptosis, and autophagy. nih.gov The antiproliferative activity of these complexes against various human cancer cell lines highlights their potential as multi-targeted antitumor agents. mdpi.com

Furthermore, the 8-hydroxyquinoline (B1678124) scaffold, an N-containing analog of 1-naphthol (B170400), is considered a privileged structure in the design of new active agents. acs.org Derivatives of this scaffold are being explored for their therapeutic potential. In the context of hepatocellular carcinoma, a 2-chloro quinoxaline (B1680401) derivative with a 2-hydroxy-1-naphthaldehyde side chain has demonstrated very strong anticancer activity. frontiersin.org

The development of novel Schiff base derivatives is another promising avenue. These compounds, synthesized from this compound and various amines, are being investigated for their bioactivity, with computational methods like molecular docking and molecular dynamics simulations aiding in their design and optimization. researchgate.net

Anti-arthritic Studies

Preliminary studies have indicated the potential of metal complexes derived from 2-hydroxy-1-naphthaldehyde in the management of inflammatory conditions like arthritis. researchgate.netorientjchem.org

Research involving copper(II), zinc(II), and cobalt(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde has shown promising anti-arthritic properties. researchgate.netorientjchem.org In one study, the anti-arthritic potential was evaluated using the egg albumin denaturation method, a common in vitro assay for anti-inflammatory activity. researchgate.netorientjchem.org The results showed that a copper complex exhibited the most significant activity, with a low IC50 value of 6.53 μg/ml. researchgate.netorientjchem.org These findings suggest that Schiff base complexes of 2-hydroxy-1-naphthaldehyde could be valuable candidates for the development of new anti-arthritic drugs. researchgate.netorientjchem.org

Supramolecular Chemistry and Materials Science

Self-Assembly and Supramolecular Gels

The ability of 8-hydroxy-1-naphthaldehyde derivatives to self-assemble into higher-order structures is a key area of research. This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. scispace.com These interactions lead to the formation of well-defined nanoscale and microscale structures, such as nanofibers, nanorods, and vesicles.

A significant outcome of this self-assembly is the formation of supramolecular gels. These are soft materials in which low molecular weight gelators (LMWGs), often derivatives of this compound, create a three-dimensional network that entraps solvent molecules. researchgate.netacs.org The formation of these gels can be triggered by various stimuli, including changes in temperature, solvent composition, or through chemical reactions. scispace.comresearchgate.net

For instance, Schiff base derivatives of this compound have been shown to form supramolecular gels. researchgate.netrsc.org In one study, an amphiphilic Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) and an amine-terminated glutamide amphiphile demonstrated sol-to-gel transition upon the reduction of the imine bond. scispace.comrsc.org This reaction-induced gelation highlights the dynamic and responsive nature of these supramolecular systems. scispace.comrsc.org

Furthermore, these supramolecular gels can exhibit interesting photophysical properties. A fluorescent supramolecular gel constructed from a hydroxy-naphthaldehyde derivative decorated with naphthalimide displayed excellent selectivity and ultrasensitive sensing capabilities for cyanide anions through anion-π interactions. rsc.org

Host-Guest Chemistry and Molecular Recognition

The unique electronic and structural characteristics of this compound and its derivatives make them excellent candidates for applications in host-guest chemistry and molecular recognition. The hydroxyl and aldehyde groups can act as hydrogen bond donor and acceptor sites, respectively, facilitating specific interactions with guest molecules. researchgate.net

Schiff base derivatives of this compound are particularly effective in this regard. The imine linkage and the phenolic hydroxyl group provide well-defined binding sites for metal ions and anions. researchgate.net For example, Schiff bases of 2-hydroxy-1-naphthaldehyde have been extensively used for the chromo-fluorogenic sensing of various metal ions. researchgate.net

The recognition process often involves a change in the photophysical properties of the host molecule upon binding with a guest. This can manifest as a change in color (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing). bohrium.com For instance, a fluorescent chemosensor based on 2-hydroxy-1-naphthaldehyde azine was developed for the sequential detection of Cu2+ and biological thiols. mdpi.com The initial binding of Cu2+ quenches the fluorescence, which is then restored upon the addition of thiols, demonstrating a reversible "on-off-on" sensing mechanism. mdpi.com

The table below summarizes some examples of molecular recognition using derivatives of hydroxy-naphthaldehydes.

| Host Molecule Derivative | Guest Analyte | Sensing Mechanism |

| Hydroxy-naphthaldehyde with naphthalimide rsc.org | Cyanide (CN-) | Anion-π interactions, fluorescence quenching rsc.org |

| 2-hydroxy-1-naphthaldehyde Schiff bases researchgate.net | Various metal ions | Chelation, chromo-fluorogenic changes researchgate.net |

| 2-hydroxy-1-naphthaldehyde azine mdpi.com | Copper (Cu2+), Biothiols | Fluorescence quenching and recovery mdpi.com |